

Spectroscopic analysis (NMR, IR, Mass Spec) of 3-Benzoyluracil

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Compound of Interest

Compound Name: 3-Benzoyluracil

Cat. No.: B3050666

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Spectroscopic Analysis of 3-Benzoyluracil: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **3-Benzoyluracil**, a molecule of interest in medicinal chemistry and drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The structural elucidation of **3-Benzoyluracil** has been accomplished through a combination of spectroscopic techniques. The quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry are summarized in the tables below.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum provides detailed information about the proton environments within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.05 - 7.95	m	-	2H	Aromatic (ortho- protons of benzoyl group)
7.75 - 7.65	m	-	1H	Aromatic (para- proton of benzoyl group)
7.60 - 7.50	m	-	2H	Aromatic (meta- protons of benzoyl group)
7.45	d	7.8	1H	H-6 (uracil)
5.85	d	7.8	1H	H-5 (uracil)
11.4 (broad s)	s	-	1H	N1-H (uracil)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature.

Chemical Shift (δ) ppm	Assignment
169.5	C=O (Benzoyl)
162.8	C4 (Uracil)
150.5	C2 (Uracil)
145.2	C6 (Uracil)
134.5	Aromatic (para-carbon of benzoyl group)
132.7	Aromatic (ipso-carbon of benzoyl group)
129.8	Aromatic (ortho-carbons of benzoyl group)
128.9	Aromatic (meta-carbons of benzoyl group)
102.3	C5 (Uracil)

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in **3-Benzoyluracil** based on their characteristic vibrational frequencies.

Wavenumber (cm^{-1})	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
3050	Medium	Olefinic C-H stretch (uracil)
1710	Strong	C=O stretch (benzoyl carbonyl)
1685	Strong	C=O stretch (C4-carbonyl of uracil)
1650	Strong	C=O stretch (C2-carbonyl of uracil)
1600, 1450	Medium	Aromatic C=C stretch
1250	Strong	C-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity (%)	Assignment
216	85	[M] ⁺ (Molecular Ion)
105	100	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
112	40	[Uracil] ⁺
77	65	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of **3-Benzoyluracil**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-Benzoyluracil** (10-20 mg) was prepared in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. The spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.[1] ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.[2] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum to single lines for each carbon.[3]

Infrared (IR) Spectroscopy

The IR spectrum of solid **3-Benzoyluracil** was obtained using the KBr pellet method. A small amount of the sample (1-2 mg) was finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.[4] The mixture was then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr),

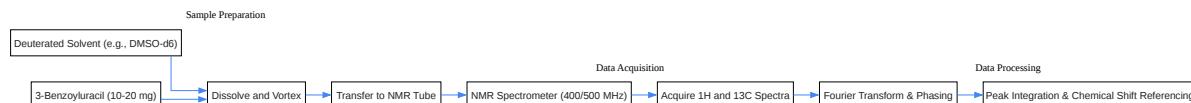
and allowing the solvent to evaporate.^{[5][6]} The spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.^{[7][8]} A dilute solution of **3-Benzoyluracil** was prepared in a suitable solvent, such as methanol or acetonitrile, and introduced into the ESI source. The analysis was performed in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$ or the molecular ion $[\text{M}]^+$. The fragmentation pattern was studied using tandem mass spectrometry (MS/MS) to aid in structural confirmation.^[9]

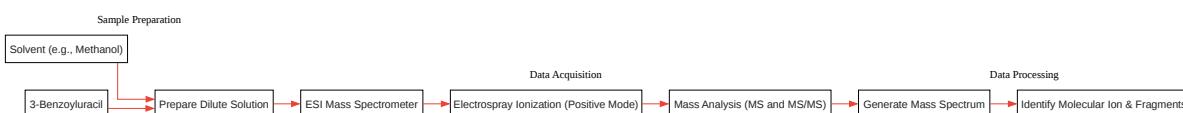
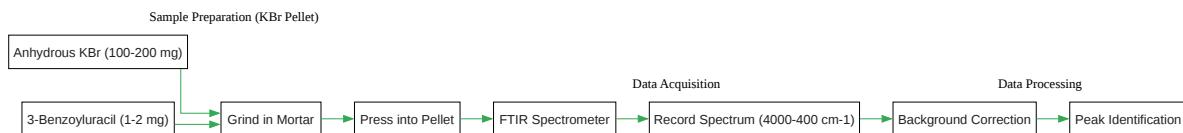
Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analyses.



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NMR Spectroscopy Experimental Workflow



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